molecular formula C21H27N3O2 B5775642 2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No.: B5775642
M. Wt: 353.5 g/mol
InChI Key: AXTXSENEOYCRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-cancer properties. It was first identified in 1998 as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, it has been studied for its potential to treat a variety of cancers, including melanoma, lung cancer, and pancreatic cancer.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the production of interferons, which can lead to the destruction of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of TNF-α, which can lead to the destruction of cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in mice, and has been studied in clinical trials for its potential to treat a variety of cancers.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is that it has been extensively studied for its anti-cancer properties, and has been shown to be effective in animal models. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of research is to better understand the mechanism of action, which could lead to the development of more effective treatments for cancer. In addition, there is ongoing research on the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research on the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide involves several steps, starting with the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenyl chloroacetate. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)aniline to form this compound.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in mice, which can lead to the destruction of cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in mice, and has been studied in clinical trials for its potential to treat a variety of cancers.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-5-17(2)20(14-16)26-15-21(25)22-18-6-8-19(9-7-18)24-12-10-23(3)11-13-24/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTXSENEOYCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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